2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
Propriétés
IUPAC Name |
2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2S/c1-17-5-3-6-18(11-17)14-31-15-23-26(22-12-19(28)9-10-24(22)31)30-32(27(23)34)16-25(33)29-20-7-4-8-21(13-20)35-2/h3-13,15H,14,16H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQEGKNNNFKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)SC)C5=C2C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazoloquinoline intermediate with 3-(methylsulfanyl)phenyl acetic acid under specific reaction conditions .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methylphenyl positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: The major products depend on the type of reaction.
Applications De Recherche Scientifique
2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
Comparaison Avec Des Composés Similaires
Key Observations:
Core Heterocycle Influence: The pyrazoloquinoline core in the target compound may offer distinct binding interactions compared to triazole (e.g., ) or isoindole-dione () cores. Pyrazoloquinolines are associated with kinase inhibition and anti-cancer activity, whereas triazoles are often linked to anti-inflammatory and antimicrobial effects .
Substituent Effects :
- Fluorine at position 8 (target compound) vs. 3-fluorophenyl in : Fluorine’s electronegativity may enhance target binding affinity or metabolic stability .
- The 3-methylbenzyl group at position 5 (target) vs. pyridinyl () or furanyl () groups in analogs: Bulky aromatic substituents may influence steric interactions with biological targets.
Pharmacological and Functional Comparisons
- Anti-Exudative Activity: Acetamide derivatives with triazole cores (e.g., , compounds 3.1–3.21) demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s pyrazoloquinoline core and methylsulfanyl group may enhance potency or duration of action, though experimental validation is needed .
- The target compound’s pyrazoloquinoline scaffold is structurally analogous to known kinase inhibitors (e.g., midostaurin), suggesting possible overlap in mechanism .
Research Findings and Data
Spectroscopic Characterization
- While direct data for the target compound are absent, and emphasize the use of UV, $^1$H-NMR, and $^13$C-NMR for elucidating structures of complex acetamides. For example, Isorhamnetin-3-O-glycoside () was characterized via $^1$H-NMR chemical shifts (δ 6.8–7.4 ppm for aromatic protons), a method applicable to the target compound’s aryl groups .
Toxicity and Environmental Impact
- –9 highlight regulatory revisions for zinc and lead compounds in TRI data.
Activité Biologique
The compound 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that belongs to the class of pyrazoloquinoline derivatives. Its unique structure and functional groups suggest potential biological activities that could be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 458.5 g/mol. The presence of a fluoro group and a methylsulfanyl phenyl moiety contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide |
| CAS Number | 931737-66-5 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Initial studies suggest that the fluoro and methylbenzyl substituents enhance binding interactions with target proteins, which could lead to increased efficacy in biological systems. The acetamide group is likely to participate in acylation and amidation reactions, further influencing its biological profile.
Biological Activity Studies
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies have shown that pyrazoloquinoline derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : The presence of the methylsulfanyl group may enhance antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, suggesting that this compound might also exhibit such effects.
Case Studies
Recent studies focusing on related compounds have provided insights into the potential efficacy of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazoloquinolines and found that modifications at the 8-position significantly enhanced their cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa cells) .
- Antimicrobial Testing : Research conducted on similar compounds revealed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating a potential broad-spectrum antimicrobial effect .
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including cyclization of pyrazolo[4,3-c]quinoline cores, fluorination, and acetamide coupling. Key steps require reflux conditions (e.g., in toluene or DMF) with catalysts like Pd(PPh₃)₄ for cross-coupling reactions . Optimization includes:
- Temperature control : 80–110°C for cyclization steps.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) enhances purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluoro at C8, methylsulfanyl at N-phenyl).
- HPLC-MS : Confirm molecular weight (C₂₈H₂₄FN₃O₂S; calc. 509.58 g/mol) and purity (>95%) .
- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects of the pyrazoloquinoline core .
Q. What preliminary biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Anticancer activity : MTT assays against HeLa, MCF-7, or A549 cell lines (IC₅₀ determination) .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) due to the pyrazoloquinoline scaffold’s ATP-binding site affinity .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Focus on modifying substituents:
- Fluoro vs. chloro at C8 : Compare pharmacokinetic profiles (logP, metabolic stability) .
- Methylsulfanyl vs. methoxy on N-phenyl : Evaluate hydrogen-bonding interactions via molecular docking (e.g., AutoDock Vina with PDB 1M17) .
- Pyrazoloquinoline core rigidity : Introduce methyl groups at C5 to test steric effects on target binding .
Q. What experimental approaches resolve contradictions in biological data between this compound and its analogs?
If conflicting cytotoxicity data arise (e.g., high potency in one cell line but inactivity in another):
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in responsive vs. non-responsive models .
- Metabolomic analysis : LC-MS to track compound metabolism and active metabolite formation .
- Target engagement assays : CETSA (Cellular Thermal Shift Assay) to validate direct target binding .
Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed through formulation or structural modification?
- Prodrug strategies : Esterify the acetamide moiety to enhance intestinal absorption .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve solubility and reduce hepatic first-pass metabolism .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., methylsulfanyl oxidation) for deuterium exchange to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
